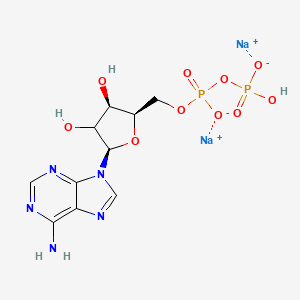

Adenosine 5'-diphosphate (disodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adenosine 5’-diphosphate (disodium) is an adenine nucleotide involved in energy storage and nucleic acid metabolism. It plays a crucial role in cellular processes by converting into adenosine triphosphate (ATP) via ATP synthases. This compound is also significant in platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 .

Synthetic Routes and Reaction Conditions:

Enzymatic Synthesis: This method involves using enzymes to catalyze the breakdown of NAD+ or related precursors, yielding adenosine 5’-diphosphate (disodium) as a product. The reaction mixture contains NAD+ or a suitable precursor, the appropriate enzyme (e.g., NADase or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions. The reaction is incubated at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C. The progress of the reaction is monitored using analytical methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the desired conversion is achieved, the reaction is stopped by heat inactivation or by adding a denaturing agent.

Chemical Synthesis: This method involves using chemical reagents and reaction conditions to synthesize adenosine 5’-diphosphate (disodium) from simpler precursors. The reaction mixture contains the appropriate precursors, such as 5’-adenosine diphosphate and adenosine monophosphate, in the optimal solvent system. Coupling reagents and catalysts are added to facilitate the formation of the desired bonds. The pH and temperature are adjusted according to the reaction requirements, and the reaction is allowed to proceed for the specified duration. The progress of the reaction is monitored using analytical techniques like TLC or HPLC. The reaction is quenched, and the product is isolated using appropriate purification techniques, such as column chromatography or crystallization.

Industrial Production Methods: Industrial production of adenosine 5’-diphosphate (disodium) typically involves large-scale enzymatic or chemical synthesis methods, optimized for high yield and purity. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product.

Analyse Chemischer Reaktionen

Adenosin-5’-diphosphat (Dinatriumsalz) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Es kann durch enzymatische Prozesse, die ATP-Synthasen und Adenylatkinasen beinhalten, zu Adenosintriphosphat (ATP) oxidiert oder zu Adenosinmonophosphat (AMP) reduziert werden.

Substitutionsreaktionen: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Phosphatgruppen unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: ATP-Synthasen für die Oxidation zu ATP.

Reduktionsmittel: Adenylatkinasen für die Reduktion zu AMP.

Substitutionsreagenzien: Verschiedene Nukleophile für Substitutionsreaktionen.

Hydrolysebedingungen: Wasser und spezifische Enzyme für Hydrolysereaktionen.

Hauptprodukte, die gebildet werden:

- Adenosin-5’-triphosphat (ATP)

- Adenosinmonophosphat (AMP)

- Anorganisches Phosphat

Wissenschaftliche Forschungsanwendungen

Adenosin-5’-diphosphat (Dinatriumsalz) hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

- Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard in analytischen Techniken wie HPLC verwendet .

- Biologie: Es spielt eine entscheidende Rolle im zellulären Energiestoffwechsel und wird in Studien zur Zellatmung und Energieübertragung verwendet .

- Medizin: Es wird in Blutplättchenaktivierungstests und Studien zur Blutgerinnung und Herzkreislauferkrankungen verwendet .

- Industrie: Es wird als Rohstoff und Zwischenprodukt bei der Synthese von Arzneimitteln und Agrochemikalien verwendet .

5. Wirkmechanismus

Adenosin-5’-diphosphat (Dinatriumsalz) übt seine Wirkung durch die Wechselwirkung mit den purinergen Rezeptoren P2Y1 und P2Y12 auf Blutplättchen aus. Nach der Bindung an diese Rezeptoren aktiviert es intrazelluläre Signalwege, die zur Aktivierung und Aggregation von Blutplättchen führen. Die Verbindung ist auch an der Energiespeicherung und dem Nukleinsäurestoffwechsel beteiligt, indem sie durch ATP-Synthasen in ATP umgewandelt wird .

Wirkmechanismus

Adenosine 5’-diphosphate (disodium) is similar to other adenine nucleotides such as adenosine triphosphate (ATP) and adenosine monophosphate (AMP). it is unique in its role as an intermediate in the conversion between ATP and AMP. The key differences between these compounds are:

- Adenosine triphosphate (ATP): Contains three phosphate groups and is a high-energy molecule involved in energy transfer.

- Adenosine monophosphate (AMP): Contains one phosphate group and is a lower-energy molecule involved in energy metabolism .

Vergleich Mit ähnlichen Verbindungen

Adenosin-5’-diphosphat (Dinatriumsalz) ähnelt anderen Adeninnukleotiden wie Adenosintriphosphat (ATP) und Adenosinmonophosphat (AMP). Es ist einzigartig in seiner Rolle als Zwischenprodukt bei der Umwandlung zwischen ATP und AMP. Die wichtigsten Unterschiede zwischen diesen Verbindungen sind:

- Adenosintriphosphat (ATP): Enthält drei Phosphatgruppen und ist ein energiereiches Molekül, das an der Energieübertragung beteiligt ist.

- Adenosinmonophosphat (AMP): Enthält eine Phosphatgruppe und ist ein energieärmeres Molekül, das am Energiestoffwechsel beteiligt ist .

Ähnliche Verbindungen:

- Adenosin-5'-triphosphat (ATP)

- Adenosin-5'-monophosphat (AMP)

- Adenosin-5'-pyrophosphat (APP)

Adenosin-5’-diphosphat (Dinatriumsalz) zeichnet sich durch seine spezifische Rolle bei der Aktivierung von Blutplättchen und seine intermediäre Position in den Energieübertragungsprozessen innerhalb der Zellen aus.

Eigenschaften

Molekularformel |

C10H13N5Na2O10P2 |

|---|---|

Molekulargewicht |

471.17 g/mol |

IUPAC-Name |

disodium;[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1 |

InChI-Schlüssel |

ORKSTPSQHZNDSC-JQAADMKISA-L |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[5-(3-hydroxyphenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B10857450.png)

![4-[3-[2-Chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid](/img/structure/B10857458.png)

![5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole;hydrochloride](/img/structure/B10857466.png)

![3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B10857487.png)

![2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B10857492.png)

![[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10857507.png)